N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride
CAS No.: 1803581-31-8
Cat. No.: VC2887626
Molecular Formula: C7H12ClN3O2S2
Molecular Weight: 269.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803581-31-8 |
|---|---|
| Molecular Formula | C7H12ClN3O2S2 |
| Molecular Weight | 269.8 g/mol |
| IUPAC Name | N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2S2.ClH/c1-14(11,12)10-7-9-5-2-3-8-4-6(5)13-7;/h8H,2-4H2,1H3,(H,9,10);1H |
| Standard InChI Key | RIZOKHRYGFRBSC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=NC2=C(S1)CNCC2.Cl |
| Canonical SMILES | CS(=O)(=O)NC1=NC2=C(S1)CNCC2.Cl |
Introduction
N-{4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazolo[5,4-c]pyridine core and a methanesulfonamide moiety. Despite its potential interest in pharmaceutical research, detailed information on this specific compound is limited in publicly available scientific literature.
Synthesis
The synthesis of N-{4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride would typically involve several steps:
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Formation of the Thiazolopyridine Core: This involves the cyclization of appropriate thioamide and pyridine derivatives under acidic conditions.
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Introduction of the Methanesulfonamide Group: This could involve reacting the thiazolopyridine intermediate with methanesulfonyl chloride in the presence of a base.
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Formation of the Hydrochloride Salt: The final step would involve treating the methanesulfonamide with hydrochloric acid to form the hydrochloride salt.
Potential Applications
While specific applications of N-{4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride are not well-documented, compounds within the thiazolopyridine class have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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